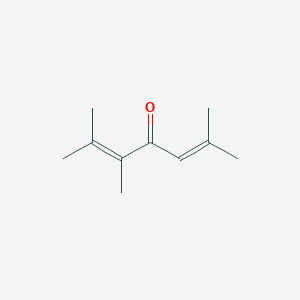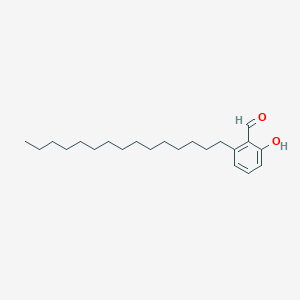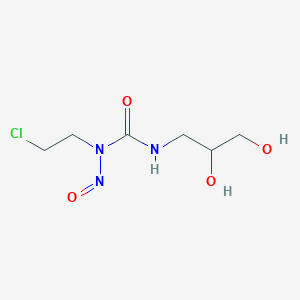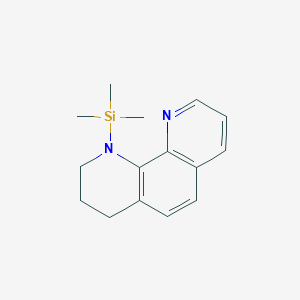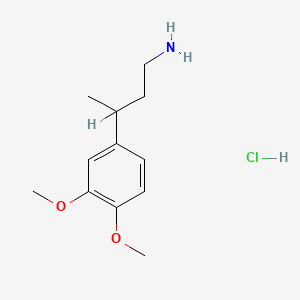
3-(3,4-Dimethoxyphenyl)butylamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Dimethoxyphenyl)butylamine hydrochloride is a chemical compound belonging to the phenethylamine class It is structurally characterized by a butylamine chain attached to a 3,4-dimethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)butylamine hydrochloride typically involves several steps starting from readily available precursors. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 3,4-dimethoxybenzaldehyde.
Formation of Intermediate: The benzaldehyde is subjected to a condensation reaction with a suitable amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Alkylation: The amine is alkylated with a butyl halide to introduce the butylamine chain.
Hydrochloride Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, choice of solvents, and purification techniques such as recrystallization.
化学反应分析
Types of Reactions
3-(3,4-Dimethoxyphenyl)butylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the butylamine chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3,4-dimethoxybenzaldehyde, while reduction can produce 3,4-dimethoxyphenethylamine.
科学研究应用
3-(3,4-Dimethoxyphenyl)butylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic effects, including its role as a monoamine oxidase inhibitor.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of complex molecules.
作用机制
The mechanism of action of 3-(3,4-Dimethoxyphenyl)butylamine hydrochloride involves its interaction with specific molecular targets. It is known to act as a monoamine oxidase inhibitor, which means it inhibits the enzyme responsible for the breakdown of monoamine neurotransmitters. This inhibition leads to increased levels of neurotransmitters such as dopamine, serotonin, and norepinephrine, which can have various physiological effects.
相似化合物的比较
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with a shorter ethylamine chain.
Mescaline (3,4,5-Trimethoxyphenethylamine): A structurally related compound with an additional methoxy group.
Dopamine (3,4-Dihydroxyphenethylamine): A neurotransmitter with hydroxy groups instead of methoxy groups.
Uniqueness
3-(3,4-Dimethoxyphenyl)butylamine hydrochloride is unique due to its specific structural features, such as the butylamine chain and the 3,4-dimethoxy substitution pattern. These features contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.
属性
CAS 编号 |
73758-45-9 |
|---|---|
分子式 |
C12H20ClNO2 |
分子量 |
245.74 g/mol |
IUPAC 名称 |
3-(3,4-dimethoxyphenyl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H19NO2.ClH/c1-9(6-7-13)10-4-5-11(14-2)12(8-10)15-3;/h4-5,8-9H,6-7,13H2,1-3H3;1H |
InChI 键 |
DTGUXVDMPVMFLE-UHFFFAOYSA-N |
规范 SMILES |
CC(CCN)C1=CC(=C(C=C1)OC)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


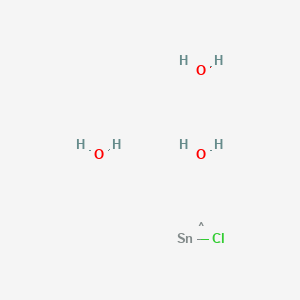
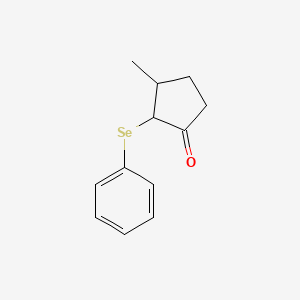
![{[5-(Methylsulfanyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B14440739.png)
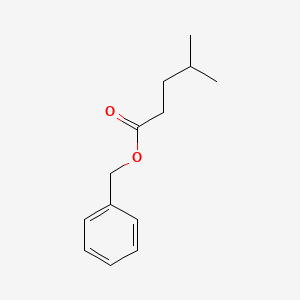

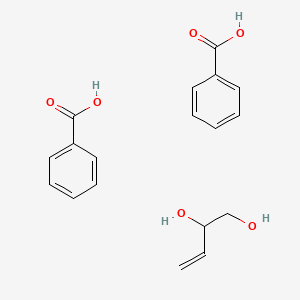
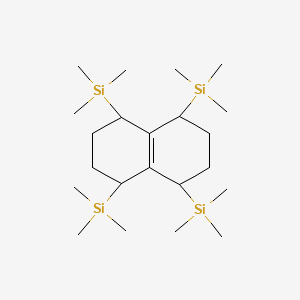

![1-{3-[Hydroxy(phenyl)methyl]phenyl}propan-1-one](/img/structure/B14440767.png)

